molecular formula C16H13N3O B14531283 N'-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide CAS No. 62382-57-4

N'-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide

Cat. No.: B14531283
CAS No.: 62382-57-4
M. Wt: 263.29 g/mol
InChI Key: GVUVCSCDGGMXEN-UHFFFAOYSA-N
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Description

N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide is a chemical compound with a complex structure that includes cyano, oxo, phenylethyl, and phenylmethanimidamide groups

Properties

CAS No.

62382-57-4

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

N'-cyano-N-phenacyl-N-phenylmethanimidamide

InChI

InChI=1S/C16H13N3O/c17-12-18-13-19(15-9-5-2-6-10-15)11-16(20)14-7-3-1-4-8-14/h1-10,13H,11H2

InChI Key

GVUVCSCDGGMXEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN(C=NC#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxo-phenylethyl group: This can be achieved through the oxidation of a phenylethyl precursor.

    Introduction of the cyano group: This step often involves the use of cyanating agents under controlled conditions.

    Formation of the phenylmethanimidamide group: This can be synthesized through a series of reactions involving amines and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce primary or secondary amines.

    Substitution: May result in halogenated or alkylated derivatives.

Scientific Research Applications

N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interact with nucleic acids: Affecting gene expression or protein synthesis.

    Influence cellular pathways: Such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-naphthalenesulfonamide
  • N-(2-phenylethyl)decanamide
  • N-(2-phenylethyl)urea
  • 2-fluoro-N-(2-phenylethyl)benzamide

Uniqueness

N’-Cyano-N-(2-oxo-2-phenylethyl)-N-phenylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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